molecular formula C26H22ClN5O2S B10959914 (2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B10959914
M. Wt: 504.0 g/mol
InChI Key: QHCBKRQPDGQFHY-CIAFOILYSA-N
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Description

(2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can be performed using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid hydrochloride
  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloronickel dihydrate

Uniqueness

Compared to similar compounds, (2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide stands out due to its unique thiazolo[3,2-a]pyrimidine core and the specific arrangement of substituents, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C26H22ClN5O2S

Molecular Weight

504.0 g/mol

IUPAC Name

(2E)-5-(4-chlorophenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C26H22ClN5O2S/c1-15-6-4-5-7-20(15)30-24(33)22-16(2)29-26-32(23(22)18-8-10-19(27)11-9-18)25(34)21(35-26)12-17-13-28-31(3)14-17/h4-14,23H,1-3H3,(H,30,33)/b21-12+

InChI Key

QHCBKRQPDGQFHY-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)/C(=C\C5=CN(N=C5)C)/S3)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(C=C4)Cl)C(=O)C(=CC5=CN(N=C5)C)S3)C

Origin of Product

United States

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